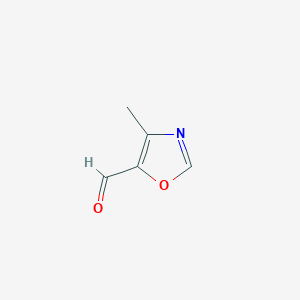

4-Methyl-1,3-oxazole-5-carbaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4-5(2-7)8-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPKYBKHXNFMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565432 | |

| Record name | 4-Methyl-1,3-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159015-06-2 | |

| Record name | 4-Methyl-1,3-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,3-oxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Modification of the Carbaldehyde Group:

Reductive Amination: Converting the aldehyde to various primary, secondary, or tertiary amines can improve aqueous solubility (via salt formation) and introduce new hydrogen bonding capabilities, which can enhance target binding.

Oxidation to Carboxylic Acid: This transformation introduces a strongly acidic group, significantly increasing water solubility and providing a new point for forming ester or amide prodrugs to modulate absorption and distribution.

Formation of Imines (Schiff Bases), Oximes, and Hydrazones: These derivatives can alter lipophilicity, metabolic stability, and cell permeability. They can also act as prodrugs, hydrolyzing in vivo to release the parent aldehyde.

Modification of the Methyl Group:

Oxidation: Oxidation of the methyl group to a hydroxymethyl or carboxylic acid group can be used to increase polarity and improve solubility.

Halogenation: Introducing fluorine atoms to the methyl group (e.g., to form a trifluoromethyl group) can block metabolic oxidation at that site, thereby increasing the compound's half-life. This modification also increases lipophilicity and can alter electronic properties, potentially improving binding affinity.

Modification of the Oxazole Ring:

Bioisosteric Replacement: The oxazole (B20620) ring itself can be considered a bioisostere of other groups like amides and esters. researchgate.net For further optimization, it could be replaced with other five-membered heterocycles such as thiazole, imidazole, or pyrazole to fine-tune electronic properties, metabolic stability, and target interactions.

These derivatization strategies are fundamental tools in medicinal chemistry for optimizing lead compounds to achieve a desirable balance of potency, selectivity, solubility, metabolic stability, and oral bioavailability. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 1,3 Oxazole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 4-Methyl-1,3-oxazole-5-carbaldehyde, the ¹H NMR spectrum exhibits characteristic signals that correspond to the distinct protons within the structure.

The aldehydic proton (CHO) typically resonates as a singlet in the downfield region of the spectrum, generally between δ 9.0 and 10.0 ppm. The methyl group (CH₃) attached to the oxazole (B20620) ring gives rise to a singlet at approximately δ 2.4 ppm. The proton on the oxazole ring (H-2) also appears as a singlet, with its chemical shift influenced by the surrounding substituents.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CHO | ~9.7-10.1 | s |

| CH₃ | ~2.4 | s |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is highly deshielded and appears at a chemical shift of around δ 192 ppm. The carbon atoms of the oxazole ring resonate in the aromatic region of the spectrum, typically between δ 120 and 160 ppm. The methyl carbon is found in the upfield region, usually below δ 20 ppm.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~192 |

| C-4 (Oxazole) | ~145 |

| C-5 (Oxazole) | ~134 |

| C-2 (Oxazole) | ~150 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Quantum Coherence), are powerful tools for establishing the connectivity between atoms within a molecule.

COSY: A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY experiment would primarily show the absence of correlations, confirming the isolated nature of the methyl, aldehyde, and oxazole ring protons.

HSQC/HMQC: An HSQC or HMQC spectrum correlates directly bonded ¹H and ¹³C atoms. sdsu.edu This would show a cross-peak between the methyl protons and the methyl carbon, as well as a correlation between the oxazole ring proton and its corresponding carbon.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, a correlation would be expected between the aldehydic proton and the C-5 carbon of the oxazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. dtu.dk The IR spectrum of this compound displays several key absorption bands that confirm its structure.

A strong and sharp absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group. researchgate.net The C-H stretching vibration of the aldehyde proton can often be observed as a weaker band around 2840-2940 cm⁻¹. researchgate.net The presence of the oxazole ring is indicated by C=N stretching vibrations, typically appearing in the 1500-1600 cm⁻¹ region. The C-H stretching of the methyl group is observed around 2900-3000 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Aldehyde) | ~1659 | Strong |

| C-H (Aldehyde) | ~2841-2936 | Weak-Medium |

| C=N (Oxazole) | ~1598 | Medium |

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (111.10 g/mol ). uni.lu The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Common fragmentation pathways for this compound may involve the loss of the aldehyde group (CHO), the methyl group (CH₃), or cleavage of the oxazole ring. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. beilstein-journals.org For this compound (C₅H₅NO₂), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The predicted monoisotopic mass is 111.03203 Da. uni.lu

X-ray Crystallography for Definitive Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. While a specific crystal structure for this compound is not available in the surveyed literature, the analysis of closely related oxazole and other heterocyclic derivatives demonstrates the power of this technique.

For instance, the analysis of methyl 1,3-benzoxazole-2-carboxylate, an oxazole derivative, revealed that it crystallizes in the monoclinic P2₁ space group. nih.gov Its crystal structure is characterized by an almost planar molecule and a flattened herringbone arrangement, stabilized by π–π interactions and both strong C—H⋯N and weak C—H⋯O hydrogen bonds. nih.gov Similarly, studies on other heterocyclic compounds provide insight into the data obtained. The analysis of ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate determined its crystallization in the monoclinic class with a P21/c space group. researchgate.net Another study on a complex triazole derivative confirmed its structure through X-ray diffraction, identifying a triclinic crystal system and a P-1 space group. mdpi.com

Table 1: Representative Crystallographic Data for Related Heterocyclic Compounds

| Compound Name | Crystal System | Space Group | Key Parameters (a, b, c) | Reference |

| Methyl 1,3-benzoxazole-2-carboxylate | Monoclinic | P2₁ | Not specified | nih.gov |

| Ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate | Monoclinic | P21/c | a = 5.3900(6) Å, b = 11.7950(8) Å, c = 15.8320(17) Å | researchgate.net |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within molecules, particularly those containing conjugated systems and chromophores, such as the C=N and C=O bonds in this compound. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state, with the wavelength of maximum absorption (λmax) being characteristic of the molecule's electronic structure.

Specific UV-Vis data for this compound is not detailed in the available literature. However, data from analogous compounds provide a strong basis for prediction. A study on imidazole-based compounds, which are structurally similar to oxazoles, identified characteristic absorption peaks for 4-methyl-imidazole-2-carbaldehyde at 217 nm and 282 nm. mdpi.com The same study noted that 4-methyl-imidazole alone has a peak at 217 nm. mdpi.com This suggests that the aldehyde group contributes to a lower energy electronic transition, resulting in the absorption peak at a longer wavelength (282 nm).

Furthermore, research on various oxazole derivative dyes shows that the absorption maxima can vary widely, with observed λmax values ranging from 355 nm to 495 nm depending on the specific substituents and the solvent used. globalresearchonline.net This highlights how different functional groups attached to the oxazole ring can significantly alter the electronic properties and, consequently, the color of the compounds. globalresearchonline.net

Table 2: UV-Vis Absorption Maxima (λmax) for Related Imidazole Compounds

| Compound Name | λmax 1 (nm) | λmax 2 (nm) | Solvent | Reference |

| 4-Methyl-imidazole | 217 | - | 2% Methanol/Water | mdpi.com |

| 4-Methyl-imidazole-2-carbaldehyde | 217 | 282 | 2% Methanol/Water | mdpi.com |

| Imidazole | 209 | - | 2% Methanol/Water | mdpi.com |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable for assessing the purity of synthetic compounds and for their isolation from reaction mixtures. These methods separate components based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.

TLC is frequently used to monitor the progress of a reaction. For example, in the synthesis of oxazole derivatives, reaction completion was monitored by TLC, with specific solvent systems being reported. caltech.edu In one instance, a mobile phase of 5:2 hexanes/ethyl acetate (B1210297) was used, and in another, a system of 5:2 hexanes/ethyl acetate with 10% acetic acid yielded a retention factor (Rf) value of 0.55 for the product. caltech.edu The Rf value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key characteristic used for identification under specific conditions.

For purification on a larger scale, column chromatography is often employed. A derivative of this compound was purified using flash column chromatography with a dichloromethane/methanol (DCM/MeOH) solvent system. nih.gov However, the stability of the compound on the stationary phase is a critical consideration. Research on related 5-hydroxyoxazole-4-carboxylic acid derivatives has shown that while some structures are stable to an aqueous work-up, attempts at purification on silica gel can lead to decomposition. nih.gov This underscores the need to carefully select chromatographic conditions to ensure the integrity of the target molecule. Following chromatographic purification, recrystallization is often performed to obtain a highly pure crystalline solid. chemicalbook.com

Table 3: Exemplary Chromatographic Conditions for Oxazole Derivatives

| Technique | Stationary Phase | Mobile Phase / Eluent | Observation | Reference |

| TLC | Silica Gel | 5:2 Hexanes/Ethyl Acetate, 10% Acetic Acid | Rf = 0.55 | caltech.edu |

| TLC | Silica Gel | 5:2 Hexanes/Ethyl Acetate | Rf = 0.5 | caltech.edu |

| Column Chromatography | Not Specified | DCM/MeOH | Purification of a derivative | nih.gov |

| Purification Caution | Silica Gel | Not Specified | Potential for decomposition of some oxazole derivatives | nih.gov |

Computational Chemistry and Mechanistic Insights for 4 Methyl 1,3 Oxazole 5 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule like 4-Methyl-1,3-oxazole-5-carbaldehyde. These computational methods can predict its electronic structure and reactivity, offering insights that complement experimental chemistry.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. psu.edu For this compound, an MEP map would identify the electron-rich and electron-poor regions. Typically, regions of negative potential (often colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. uni.lu The oxygen and nitrogen atoms of the oxazole (B20620) ring and the carbonyl oxygen of the carbaldehyde group would be expected to be regions of high electron density.

Frontier Molecular Orbital (FMO) Theory for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding how this compound would interact with other reagents. researchgate.net The HOMO is the site of nucleophilic character, while the LUMO represents the site of electrophilic character. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. For this compound, the HOMO would likely be distributed over the electron-rich oxazole ring, while the LUMO would be expected to be localized on the electron-withdrawing carbaldehyde group.

Table 1: Theoretical Frontier Molecular Orbital Parameters

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO |

Note: Specific calculated values for this compound are not available in the surveyed literature.

Natural Bond Orbital Analysis

Table 2: Key Interactions from Natural Bond Orbital (NBO) Analysis

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Example: LP(1) O | Example: π(C=C)* | Value |

| Example: LP(1) N | Example: π(C=O)* | Value |

Note: Specific calculated values for this compound are not available in the surveyed literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

Transition State Analysis in Complex Synthetic Pathways

For reactions involving this compound, computational modeling can be used to identify the structures of transition states, which are the high-energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction and thus its rate. By analyzing the geometry and electronic structure of the transition state, chemists can gain a deeper understanding of how bonds are broken and formed during a chemical transformation. While general synthetic routes for oxazoles exist, specific transition state analyses for reactions of this compound are not documented in the available literature.

Prediction of Regioselectivity and Stereoselectivity

Computational methods are instrumental in predicting the outcomes of chemical reactions, particularly their regioselectivity (which position on a molecule reacts) and stereoselectivity (the spatial orientation of the resulting product). For substituted oxazoles, these predictions are guided by factors like electron density, steric hindrance, and the stability of reaction intermediates, all of which can be modeled using quantum mechanics.

Studies on related methyl-substituted oxazole systems demonstrate the power of these predictions. For instance, in deprotonation reactions using strong bases like butyl lithium (BuLi) or lithium diisopropylamide (LDA), the site of metalation is highly dependent on the substitution pattern. Research on 2,4-dimethylthiazole-5-carboxylic acid, a related heterocyclic compound, showed that deprotonation occurs specifically at the 2-methyl position. rsc.org Conversely, in 2-phenyl-5-methyl-oxazole-4-carboxylic acid, the 5-methyl group is preferentially deprotonated. rsc.org

These findings are governed by the acidity of the protons on the methyl groups, which is influenced by the electronic effects of the entire ring system. For this compound, computational models would calculate the relative energies of potential intermediates formed by attack at different positions. The aldehyde group at the 5-position is a strong electron-withdrawing group, which would significantly influence the electron distribution in the oxazole ring and the reactivity of the 4-methyl group.

Machine learning is also emerging as a powerful tool for predicting reaction outcomes. By training models on large datasets of known reactions, these systems can learn the complex interplay of factors that determine selectivity. rsc.org A machine-learned model combined with quantum mechanical descriptors can achieve high accuracy in predicting regioselectivity for various substitution reactions, often requiring only the chemical structures as input. rsc.org Such a model could predict, for example, how this compound would react in an aromatic substitution or functionalization reaction with high confidence.

Table 1: Factors Influencing Regioselectivity in Substituted Oxazoles

| Factor | Description | Predicted Effect on this compound |

|---|---|---|

| Electronic Effects | The electron-withdrawing or -donating nature of substituents alters the electron density around the ring. | The C5-carbaldehyde group is strongly electron-withdrawing, potentially making the C4-methyl group's protons more acidic and susceptible to deprotonation. |

| Steric Hindrance | The physical size of substituent groups can block access of reagents to certain reaction sites. | The methyl group at C4 and the carbaldehyde at C5 create a moderately hindered environment that could influence the approach of bulky reagents. |

| Intermediate Stability | The relative stability of potential intermediates (e.g., carbocations, carbanions) determines the most likely reaction pathway. | Computational analysis would be needed to determine the stability of anions formed at the methyl group versus other potential reaction intermediates. rsc.org |

| Reaction Conditions | The choice of solvent, temperature, and reagent can alter the reaction pathway and favor one regioisomer over another. | Use of a strong, non-nucleophilic base would be critical for regioselective deprotonation of the methyl group. rsc.org |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger biological target like a protein or enzyme (a receptor). researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.

While specific docking studies for this compound are not widely published, research on structurally similar oxazole and oxadiazole derivatives provides a clear blueprint for how such studies would be conducted. These derivatives have been docked against a variety of important biological targets.

For instance, various 1,3,4-oxadiazole (B1194373) derivatives have been evaluated in silico as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.govmdpi.com In these studies, the oxadiazole derivatives were placed into the active site of COX-1 and COX-2. The software then calculates the most stable binding pose and estimates the binding affinity, often reported as a docking score or binding energy. researchgate.netmdpi.com Key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues (e.g., Arginine 120, Tyrosine 355 in COX-1), are identified to explain the compound's potency and selectivity. nih.gov

Similarly, other oxazole-containing compounds have been docked against targets for cancer, such as carbonic anhydrase IX, and for neurological disorders, like the GABA-A receptor. researchgate.netnih.gov A docking study of this compound would involve:

Obtaining the 3D crystal structure of a biological target from a database like the Protein Data Bank (PDB).

Generating a 3D model of the this compound ligand.

Using docking software to place the ligand into the target's active site.

Analyzing the resulting poses to identify key binding interactions and predict binding affinity. The carbonyl oxygen of the aldehyde and the nitrogen and oxygen heteroatoms of the oxazole ring would be expected to participate in hydrogen bonding, a key interaction for stabilizing the ligand-protein complex. researchgate.net

Table 2: Potential Biological Targets for Docking Studies of Oxazole Derivatives

| Target Class | Specific Example | Therapeutic Area | Potential Interactions |

|---|---|---|---|

| Enzymes | Cyclooxygenase (COX) | Anti-inflammatory | Hydrogen bonds with active site residues like Arg120, Tyr355. nih.gov |

| Carbonic Anhydrase IX | Anticancer | Coordination with zinc ion in the active site; hydrogen bonds. nih.gov | |

| Glycogen Synthase Kinase-3β (GSK-3β) | Alzheimer's Disease, Diabetes | Hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. nih.gov | |

| Receptors | GABA-A Receptor | Anticonvulsant / Anxiolytic | Interactions with amino acids in the benzodiazepine (B76468) binding site. researchgate.net |

| Kinases | p38α Kinase | Anti-inflammatory | Formation of hydrogen bonds within the kinase hinge region. beilstein-journals.org |

In Silico Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. ijrpr.com In silico SAR uses computational models to predict this relationship, allowing for the rational design of more potent and selective molecules while minimizing the need for extensive synthesis and testing.

For oxazole derivatives, SAR studies have been crucial in developing compounds with a range of biological activities, particularly as anticancer agents. ijrpr.comnih.gov These studies reveal that the nature and position of substituents on the oxazole ring are critical for activity.

A typical in silico SAR workflow involves:

Assembling a dataset of related compounds with known biological activities (e.g., IC50 values).

Calculating a set of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molecular weight, polar surface area) and 3D properties (e.g., molecular shape, electronic properties). researchgate.net

Developing a mathematical model (e.g., using multiple linear regression or machine learning) that correlates the descriptors with biological activity.

For this compound, an SAR study would explore how modifications to its structure affect a specific biological endpoint. For example, replacing the 4-methyl group with larger alkyl groups or electron-withdrawing groups could modulate activity. Similarly, converting the 5-carbaldehyde to other functional groups like a carboxylic acid, an alcohol, or an amide would significantly alter its electronic and hydrogen-bonding properties, leading to different biological profiles. ijrpr.comresearchgate.net

In silico studies on 1,3,4-oxadiazole derivatives have shown that properties like lipophilicity (LogP) and adherence to guidelines like Lipinski's Rule of Five are important for predicting oral bioavailability. researchgate.net Such models can flag potential issues with a compound's drug-likeness early in the discovery process.

Table 3: General SAR Insights for Oxazole Derivatives

| Position on Oxazole Ring | Type of Substituent | General Impact on Activity (Example: Anticancer) | Reference |

|---|---|---|---|

| Position 2 | Aromatic/heteroaromatic rings | Often crucial for activity. Can engage in π-π stacking or hydrophobic interactions in a binding pocket. | ijrpr.comnih.gov |

| Position 4 | Small alkyl groups (e.g., methyl) | Can provide favorable van der Waals contacts and influence the orientation of other substituents. | nih.gov |

| Position 5 | Electron-withdrawing groups (e.g., ester, carbaldehyde) | Can act as a hydrogen bond acceptor and is often a site for further chemical modification to explore the binding pocket. | nih.gov |

| Overall Structure | Lipophilicity (LogP) | Must be balanced. Too high can lead to poor solubility and metabolic instability; too low can hinder cell membrane permeability. | researchgate.net |

Artificial Intelligence (AI) and Machine Learning in Oxazole Drug Design

One major application of AI in drug design is in high-throughput virtual screening. nih.gov ML models can be trained on large chemical libraries with known activity data to learn the features of active molecules. These trained models can then screen millions of virtual compounds far more quickly than traditional experimental methods, prioritizing a smaller, more promising set of candidates for synthesis and testing. nih.gov

Furthermore, AI/ML models are enhancing the predictive power of computational chemistry. As mentioned previously, machine learning can predict reaction selectivity with high accuracy. rsc.org It can also be used to build more sophisticated QSAR (Quantitative Structure-Activity Relationship) models, capturing non-linear relationships that traditional methods might miss. mdpi.com For example, an integrated AI model combining physicochemical properties and predicted off-target interactions significantly improved the prediction of drug-induced kidney injury, showcasing the power of integrating diverse data types. mdpi.com

In the context of oxazole drug design, AI could be used to:

Predict the biological activity of novel this compound derivatives against a panel of cancer cell lines. nih.gov

Generate new oxazole-based molecules with predicted high affinity for a specific enzyme like GSK-3β. nih.govoxfordglobal.com

Optimize lead compounds by suggesting structural modifications to improve properties like solubility or reduce predicted toxicity. mdpi.com

Analyze complex biological data from high-throughput screens to identify novel targets for which oxazole derivatives may be effective.

Applications of 4 Methyl 1,3 Oxazole 5 Carbaldehyde in Complex Molecule Synthesis

Role as a Versatile Chemical Building Block

4-Methyl-1,3-oxazole-5-carbaldehyde is a heterocyclic organic compound that serves as a valuable and versatile building block in the synthesis of more complex molecules. Its structure, featuring a substituted oxazole (B20620) ring with a reactive carbaldehyde group, allows for a variety of chemical transformations. The oxazole core is a recognized pharmacophore found in numerous biologically active compounds, making this aldehyde a key starting material in medicinal chemistry and drug discovery. researchgate.netnih.gov

The aldehyde functional group is particularly significant as it can readily undergo a range of reactions, including condensation, oxidation, reduction, and the formation of Schiff bases. researchgate.net This reactivity enables the straightforward introduction of the 4-methyl-1,3-oxazole-5-yl moiety into larger molecular scaffolds. For instance, it can be converted to a carboxylic acid, an alcohol, or used in multicomponent reactions to construct diverse chemical libraries. Its utility is further demonstrated in the synthesis of various heterocyclic systems, where it acts as a precursor to build more elaborate structures. researchgate.net The presence of the methyl group at the 4-position can also influence the electronic properties and steric interactions of the resulting molecules, which can be advantageous in tailoring their biological activity.

Synthesis of Pharmaceutical Intermediates and Drug Candidates

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. researchgate.netnih.gov this compound, and its derivatives, are key intermediates in the synthesis of potential therapeutic agents, particularly in the field of oncology. researchgate.net

One notable application is in the synthesis of quinoline-1,3-oxazole hybrids. Research has demonstrated that 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes, which are structurally very similar to the title compound, can be synthesized and subsequently condensed with quinolin-4-yl-hydrazines. This reaction yields novel quinoline-1,3-oxazole hybrids. researchgate.net These hybrid molecules have been investigated for their potential as anticancer agents. In one study, a series of these compounds were evaluated by the National Cancer Institute (NCI) against a panel of 60 cancer cell lines, with some derivatives showing significant antiproliferative activity. researchgate.net The aldehyde group of the oxazole is crucial for forming the azomethine linkage that connects the two heterocyclic systems. researchgate.net

The general strategy of combining a known pharmacophore, like the quinoline (B57606) ring, with the oxazole moiety through a linker derived from the carbaldehyde group is a common approach in drug design to create new chemical entities with potentially enhanced or novel biological activities. researchgate.netpsu.edu The resulting complex molecules are then studied for their interactions with biological targets such as enzymes and receptors. researchgate.net

Table 1: Examples of Reactions for Pharmaceutical Intermediate Synthesis

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| 2-Aryl-5-methyl-1,3-oxazole-4-carbaldehyde | 6-Bromo/chloro-2-methyl-quinolin-4-yl-hydrazine | Quinoline-1,3-oxazole hybrids | Anticancer agents |

This table is illustrative of the types of reactions involving similar oxazole carbaldehydes, as specific examples for the title compound are limited in the provided search results.

Precursor for Agrochemicals and Pesticides

While specific research detailing the use of this compound as a direct precursor for commercial agrochemicals is not extensively documented in the available literature, the broader class of oxazole and related oxadiazole derivatives is of significant interest in the agricultural sector. mdpi.com These heterocyclic compounds are known to exhibit a range of biological activities that are relevant to crop protection, including herbicidal, insecticidal, and fungicidal properties. mdpi.com

The structural motifs present in this compound are found in more complex molecules designed for agricultural applications. The aldehyde group provides a reactive handle to synthesize a variety of derivatives, such as Schiff bases, hydrazones, and other heterocyclic systems, which can then be screened for pesticidal activity. For example, the synthesis of hydrazide-hydrazone derivatives from related heterocyclic aldehydes has been shown to yield compounds with antimicrobial activity. chemscene.com This suggests a potential pathway for converting this compound into novel agrochemical candidates. The development of new agrochemicals is crucial for managing pests and diseases in crops, and heterocyclic building blocks like this oxazole derivative are important starting points for research in this area.

Development of Specialty Chemicals and Fine Chemicals

This compound serves as an important intermediate in the production of specialty and fine chemicals. These are typically complex, pure chemical substances produced in limited quantities for specialized applications. The versatility of the oxazole carbaldehyde allows for its use in multi-step syntheses to create high-value molecules.

One area of application is the synthesis of complex heterocyclic systems. The aldehyde can be a starting point for building molecules with multiple rings and functional groups, which are often required for specialty applications in materials science, electronics, and as ligands in catalysis. mdpi.com For instance, the condensation reaction of the aldehyde with various nucleophiles can lead to a diverse range of derivatives. researchgate.net The synthesis of quinoline-1,3-oxazole hybrids for potential anticancer applications is a prime example of its use in creating highly specialized molecules. researchgate.net The ability to construct such complex structures from a relatively simple starting material underscores the importance of this compound in the field of fine chemical synthesis.

Applications in Advanced Materials Science

The oxazole ring is not only important in biologically active molecules but also finds applications in the field of materials science due to its thermal stability and electronic properties. While direct applications of this compound in this area are emerging, related oxazole structures have been incorporated into advanced materials.

Oxazole-containing compounds can be used as monomers or as ligands for catalysts in polymerization reactions. Research has shown that vanadium catalysts bearing oxazole-oxazoline ligands are active in both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. researchgate.net The structure of the oxazole ligand, including the position of substituents, can influence the catalyst's activity and the properties of the resulting polymer. researchgate.net This suggests a potential role for derivatives of this compound as ligands in catalysis for producing polymers with specific characteristics.

Furthermore, aromatic polyamides containing benzoxazole (B165842) units in their main chain have been synthesized and shown to possess excellent thermal stability and mechanical properties, making them suitable for high-performance films and coatings. The inherent properties of the oxazole ring contribute to the desirable characteristics of these polymers. The aldehyde functionality of this compound could be chemically modified to create monomers suitable for incorporation into such polymer backbones, thereby developing new materials with tailored properties.

Utilization in Fluorescent Dye Synthesis

Heterocyclic compounds are a cornerstone in the development of fluorescent dyes for a wide range of applications, including bio-imaging and materials science. While specific examples of fluorescent dyes synthesized directly from this compound are not prominent in the literature, the oxazole core is a component of some fluorescent systems. The synthesis of tunable fluorescent imidazole-fused heterocycle dimers has been demonstrated, showcasing the potential of nitrogen-containing heterocycles in creating new fluorophores. researchgate.net

The electronic properties of the oxazole ring, in conjugation with other aromatic systems, can give rise to fluorescence. The carbaldehyde group of this compound provides a convenient point for chemical modification to extend the conjugated system, a common strategy in the design of fluorescent dyes. By reacting the aldehyde with various amines or activated methylene (B1212753) compounds, it is conceivable to create larger, more complex molecules with desirable photophysical properties, such as high quantum yields and tunable emission wavelengths.

Biological Activity and Medicinal Chemistry Potential of 4 Methyl 1,3 Oxazole 5 Carbaldehyde Derivatives

Antimikrobielle Wirksamkeit

Derivate des 4-Methyl-1,3-oxazol-5-carbaldehyds haben vielversprechende antimikrobielle Aktivitäten gegen ein breites Spektrum von Krankheitserregern gezeigt. nih.govresearchgate.net

Antibakterielle Eigenschaften

Eine Reihe von Studien hat die antibakterielle Wirksamkeit von Derivaten des 4-Methyl-1,3-oxazol-5-carbaldehyds untersucht. Diese Verbindungen haben Aktivität gegen sowohl grampositive als auch gramnegative Bakterien gezeigt. Beispielsweise wurden Carbazol-Derivate, die einen 1,3,4-Oxadiazol-Thioether-Rest enthalten, auf ihre antibakterielle Wirkung gegen Pseudomonas syringae pv. actinidiae (Psa), Xanthomonas oryzae pv. oryzae (Xoo) und Xanthomonas axonopodis pv. citri (Xac) untersucht. eurekaselect.com Insbesondere die Verbindungen 2-((9H-Carbazol-9-yl)methyl)-5-((2,6-dichlorbenzyl)thio)-1,3,4-oxadiazol und 2-((9H-Carbazol-9-yl)methyl)-5-((4-(trifluormethyl)benzyl)thio)-1,3,4-oxadiazol zeigten die besten Hemmeffekte. eurekaselect.com

In einer anderen Studie zeigten Derivate der 4-Methyl-1,2,3-thiadiazol-5-carbonsäure eine potenzielle antimikrobielle Wirkung hauptsächlich gegen grampositive Bakterien. mdpi.com Die Verbindung mit einem 5-Nitro-2-furoyl-Rest zeigte die höchste Bioaktivität. mdpi.com Darüber hinaus wurden 1,3,4-Oxadiazol-Derivate, die mit einem Chinolinring verbunden sind, auf ihre antimikrobielle Aktivität getestet, wobei einige Derivate eine starke bis mäßige Wirkung gegen Clostridium tetani, Bacillus subtilis, Salmonella typhi und Escherichia coli zeigten. nih.gov

| Verbindung | Bakterienstamm | Aktivität (MIC in µg/ml) |

| 2-((9H-Carbazol-9-yl)methyl)-5-((2,6-dichlorbenzyl)thio)-1,3,4-oxadiazol | Psa, Xoo, Xac | Moderate bis gute Hemmung bei 50 & 100 µg/ml |

| 2-((9H-Carbazol-9-yl)methyl)-5-((4-(trifluormethyl)benzyl)thio)-1,3,4-oxadiazol | Psa, Xoo, Xac | Moderate bis gute Hemmung bei 50 & 100 µg/ml |

| 4-Methyl-1,2,3-thiadiazol-5-carbonsäure-Derivat mit 5-Nitro-2-furoyl-Rest | Grampositive Bakterien | MIC = 1,95–15,62 µg/ml |

| 2-Amino-1,3,4-oxadiazol-Derivat mit Chinolinring | C. tetani, B. subtilis, S. typhi, E. coli | Starke bis mäßige Wirkung |

Antimykotische Eigenschaften

Die antimykotischen Eigenschaften von Derivaten des 4-Methyl-1,3-oxazol-5-carbaldehyds sind ebenfalls ein Bereich aktiver Forschung. nih.govtsijournals.com Eine Reihe neuartiger 1,3,4-Oxadiazol-Derivate wurde synthetisiert und auf ihre antimykotische Aktivität gegen Candida albicans, Candida glabrata und Candida tropicalis untersucht. researchgate.net Bestimmte Analoga zeigten eine potente minimale Hemmkonzentration (MHK) von 200 µg/ml und ausgezeichnete Zonen der Hemmung. researchgate.net Darüber hinaus wurden Benzo(d)oxazol-4,7-dion-Derivate auf ihre in vitro-antimykotische Aktivität untersucht, wobei einige Verbindungen eine bemerkenswerte antimykotische Hemmung gegen C. albicans und Aspergillus niger zeigten. tsijournals.com

| Verbindung | Pilzstamm | Aktivität |

| 1,3,4-Oxadiazol-Derivate | C. albicans, C. glabrata, C. tropicalis | MHK = 200 µg/ml |

| Benzo(d)oxazol-4,7-dion-Derivate | C. albicans, A. niger | MHK = 0,8 µg/ml |

Antiprotozoische Aktivität

Die Untersuchung der antiprotozoischen Aktivität von Oxazol-Derivaten ist ein aufstrebendes Forschungsgebiet. nih.gov Insbesondere 1,3,4-Oxadiazol-Derivate wurden auf ihre Wirkung gegen verschiedene Protozoen, einschließlich Trypanosoma cruzi, untersucht. nih.gov Bestimmte 1,3,4-Oxadiazol-Chinoxalin-Derivate zeigten eine ähnliche oder bessere Wirkung gegen Trypanosoma cruzi-Trypomastigoten im Vergleich zu den Standardmedikamenten Benznidazol und Nifurtimox. nih.gov

Krebsforschung und therapeutisches Potenzial

Derivate des 4-Methyl-1,3-oxazol-5-carbaldehyds haben als potenzielle Krebsmedikamente erhebliche Aufmerksamkeit auf sich gezogen. nih.govresearchgate.netresearchgate.net Die Vielseitigkeit des Oxazol-Gerüsts ermöglicht die Entwicklung von Verbindungen, die auf verschiedene zelluläre Prozesse abzielen, die an der Krebsentstehung beteiligt sind. researchgate.net

Enzyminhibition (z. B. Histon-Deacetylasen)

Ein vielversprechender Ansatz in der Krebstherapie ist die Hemmung von Enzymen, die für das Überleben und die Proliferation von Krebszellen entscheidend sind. nih.gov Histon-Deacetylasen (HDACs) sind eine Klasse von Enzymen, die eine wichtige Rolle bei der Genregulation spielen und zu wichtigen Zielen für die Entwicklung von Krebsmedikamenten geworden sind. nih.gov Es wurde berichtet, dass Derivate, die einen Oxazolring enthalten, eine hemmende Wirkung auf HDACs ausüben. nih.gov Beispielsweise wurden Difluormethyl-1,3,4-oxadiazole als potente und selektive Inhibitoren der Histon-Deacetylase 6 (HDAC6) identifiziert. nih.gov Darüber hinaus wurde eine Reihe von Inhibitoren der Histon-Deacetylase 6 auf der Basis einer neuartigen 3-Hydroxy-Isoxazol-Zink-bindenden Gruppe entwickelt, wobei einige Verbindungen eine gute Wirksamkeit bei der Hemmung von HDAC6 zeigten. unimore.it

Induktion von Apoptose und Modulation von apoptotischen Signalwegen

Apoptose, oder programmierter Zelltod, ist ein entscheidender Prozess, der bei Krebszellen oft gestört ist. Viele Krebstherapien zielen darauf ab, Apoptose in Tumorzellen auszulösen. Es wurde festgestellt, dass Derivate des 4-Methyl-1,3-oxazol-5-carbaldehyds Apoptose induzieren und apoptotische Signalwege modulieren. Studien haben gezeigt, dass diese Verbindungen zytotoxische Wirkungen auf verschiedene Krebszelllinien ausüben können, was zu einer signifikanten Verringerung der Zelllebensfähigkeit und der Induktion von Apoptose durch Mechanismen wie DNA-Schädigung und Aktivierung von Caspase-Signalwegen führt.

Tabelle der erwähnten Verbindungen

| Verbindungsname |

| 2-((9H-Carbazol-9-yl)methyl)-5-((2,6-dichlorbenzyl)thio)-1,3,4-oxadiazol |

| 2-((9H-Carbazol-9-yl)methyl)-5-((4-(trifluormethyl)benzyl)thio)-1,3,4-oxadiazol |

| 4-Methyl-1,2,3-thiadiazol-5-carbonsäure-Derivat mit 5-Nitro-2-furoyl-Rest |

| 2-Amino-1,3,4-oxadiazol-Derivat mit Chinolinring |

| 1,3,4-Oxadiazol-Derivate |

| Benzo(d)oxazol-4,7-dion-Derivate |

| 1,3,4-Oxadiazol-Chinoxalin-Derivate |

| Difluormethyl-1,3,4-oxadiazole |

| 3-Hydroxy-isoxazol-Zink-bindende Gruppen-basierte Inhibitoren |

Reactive Oxygen Species (ROS) Generation

The role of 4-Methyl-1,3-oxazole-5-carbaldehyde derivatives in the generation of reactive oxygen species (ROS) is an area of interest in evaluating their potential as therapeutic agents, particularly in cancer therapy. While direct studies on this specific compound are limited, related oxazole (B20620) derivatives have been investigated for their pro-oxidant and antioxidant activities. For instance, some synthesized 2-amino-4-methyl-1,3-oxazole-5-carboxylamino acid and peptide derivatives have shown potent antioxidant activities. researchgate.net In contrast, the generation of ROS is a known mechanism of action for some anticancer drugs, inducing oxidative stress and leading to cell death. The complex role of oxazole derivatives in modulating ROS levels suggests that their specific structure dictates their pro-oxidant or antioxidant behavior.

Anti-inflammatory Effects

Derivatives of 1,3-oxazole have been noted for their anti-inflammatory properties. researchgate.net For example, the well-known non-steroidal anti-inflammatory drug (NSAID) Oxaprozin features an oxazole core. researchgate.net Research into novel 1,3,4-oxadiazole (B1194373) derivatives has also demonstrated significant anti-inflammatory activity in animal models. nih.govmdpi.com Some of these compounds, when tested using the carrageenan-induced rat paw edema model, showed a good response, with their activity being comparable to the standard drug indomethacin. nih.gov The mechanism of anti-inflammatory action for some oxadiazole derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, similar to other NSAIDs. nih.gov

Enzyme Inhibition Studies (General Metabolic Pathways)

The inhibition of specific enzymes is a key mechanism through which many therapeutic agents exert their effects. Oxazole and its derivatives have been investigated as inhibitors of various enzymes. For instance, a series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives were designed and synthesized as phosphodiesterase type 4 (PDE4) inhibitors, with some compounds showing considerable inhibitory activity. nih.gov Additionally, novel 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in hyperuricemia. researchgate.net In another study, azinane triazole-based derivatives were found to be effective inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting their potential in managing conditions like Alzheimer's disease and diabetes. nih.gov

Antiviral Applications

The oxazole scaffold is present in several compounds with antiviral activity. researchgate.netnih.gov For example, Raltegravir, a drug used in the treatment of HIV infection, contains a 1,3,4-oxadiazole moiety. mdpi.com While specific studies on the antiviral applications of this compound are not widely available, the broader class of oxazole derivatives has shown promise. The ability of these compounds to interact with various biological targets makes them attractive candidates for the development of new antiviral agents. tandfonline.com

Antitubercular and Antileishmanial Activities

Derivatives of oxazole and related heterocyclic compounds have demonstrated significant activity against Mycobacterium tuberculosis and Leishmania species. researchgate.net A number of oxazoline (B21484) and oxazole-containing compounds have shown impressive activity against M. tuberculosis, with low toxicity. nih.gov Some of these compounds were also active against the non-replicating form of the bacterium. nih.gov Furthermore, certain 1,3,4-oxadiazole derivatives have exhibited potent antileishmanial activity, with some being significantly more active than the reference drug pentamidine. nih.gov The search for new antitubercular and antileishmanial agents is crucial due to the emergence of drug-resistant strains, and oxazole derivatives represent a promising area of research. mdpi.commdpi.com

Receptor Ligand and Bioisostere Studies

The oxazole ring is considered a bioisostere for other chemical groups, meaning it can be used to replace another group in a molecule without significantly altering its biological activity. nih.gov This strategy is often employed in drug design to improve a compound's pharmacokinetic or pharmacodynamic properties. nih.gov For example, the 1,3,4-oxadiazole ring is a known bioisostere for carbonyl-containing derivatives and can enhance a molecule's ability to bind to various receptors. nih.gov Studies have explored the use of tetrazole and oxadiazole derivatives as bioisosteres of known P-glycoprotein (P-gp) inhibitors, which are important in overcoming multidrug resistance in cancer. unifi.it

Proposed Mechanisms of Biological Action

Interaction with Enzymes and Receptors

Research has demonstrated that oxazole-containing compounds can act as potent enzyme inhibitors. For instance, certain 4-phenyl-2-oxazole derivatives have been synthesized and identified as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways. nih.gov Molecular docking studies of these derivatives have suggested that specific substitutions, such as a methoxy (B1213986) group on the phenyl ring, can enhance inhibitory activity by promoting interaction with the metal-binding domain of the PDE4B enzyme. nih.gov In one study, a synthesized 4-phenyl-2-oxazole derivative exhibited a lower IC50 value (1.4 μM) against PDE4 than the established inhibitor, rolipram. nih.gov

Furthermore, derivatives based on a 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid scaffold, which shares structural similarities with the oxazole core, have been evaluated as inhibitors of xanthine oxidase, an enzyme implicated in gout. researchgate.net Several of these compounds displayed inhibitory potencies in the nanomolar range, with one derivative emerging as a more potent inhibitor than the drug febuxostat. researchgate.net Kinetic studies indicated a mixed-type inhibition mechanism for the most potent compound. researchgate.net

In the realm of receptor binding, derivatives containing the oxazole or the related 1,3,4-oxadiazole ring have been investigated for their affinity to various receptors. For example, a series of 1,3,4-oxadiazole derivatives were found to bind to the GABAA receptor, with one compound showing a high binding affinity (IC50 = 0.11 μM). nih.gov This interaction with the benzodiazepine (B76468) binding site on the receptor was further supported by molecular docking studies. nih.gov

| Oxazole Derivative Class | Target Enzyme/Receptor | Key Findings | Reference |

|---|---|---|---|

| 4-Phenyl-2-oxazole derivatives | Phosphodiesterase type 4 (PDE4) | Exhibited significant inhibitory activity; one compound showed an IC50 of 1.4 μM. | nih.gov |

| 2-Phenyl-4-methyl-1,3-selenazole-5-carboxylic acid derivatives | Xanthine Oxidase | Showed potent inhibition, with one derivative having an IC50 of 5.5 nM. | researchgate.net |

| 1,3,4-Oxadiazole derivatives | GABAA Receptor | Demonstrated potent binding affinity, with one compound exhibiting an IC50 of 0.11 μM. | nih.gov |

Covalent Bond Formation with Nucleophilic Sites in Biomolecules

The aldehyde functional group at the 5-position of the 4-methyl-1,3-oxazole ring is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is the basis for the potential of these compounds to form covalent bonds with nucleophilic sites present in various biomolecules, such as the side chains of amino acid residues in proteins (e.g., lysine, cysteine) or with nucleic acids.

The fundamental reaction mechanism is a nucleophilic addition to the carbonyl carbon of the aldehyde. This process can be initiated by a nucleophile, such as an amine or a thiol group within a biological macromolecule. The reaction proceeds through a tetrahedral intermediate, which can then be protonated to form a stable covalent adduct. For instance, the reaction with a primary amine group on a protein would lead to the formation of a Schiff base (imine), a common type of covalent linkage in biological systems.

The reactive nature of the carbaldehyde group in similar heterocyclic systems has been noted as a key feature for their utility as precursors in chemical synthesis. researchgate.net This inherent reactivity underpins the potential for these compounds to act as covalent modifiers of biological targets, which can lead to irreversible inhibition of enzymes or disruption of protein-protein interactions.

Disruption of Microbial Cell Membranes and Metabolic Interference

A significant area of investigation for oxazole derivatives is their antimicrobial activity. nih.gov Research suggests that these compounds can exert their effects through multiple mechanisms, including the disruption of microbial cell integrity and interference with essential metabolic processes.

Several studies have reported the antimicrobial potential of various oxazole derivatives against a range of bacterial and fungal pathogens. nih.govnih.gov For example, certain N-acyl-α-amino acid and 1,3-oxazole derivatives have demonstrated activity against Gram-positive bacterial strains and the yeast Candida albicans. nih.gov The mechanism of action is often proposed to involve the disruption of the microbial cell membrane. Carbazole derivatives, which can be structurally related to certain complex oxazoles, are thought to increase membrane permeability by inhibiting specific enzymatic processes within the membrane.

In addition to membrane disruption, metabolic interference is another plausible mechanism for the antimicrobial effects of oxazole derivatives. The inhibition of essential enzymes within a pathogen's metabolic pathways can lead to a cessation of growth and eventual cell death. For instance, some oxazole derivatives have been found to inhibit enzymes crucial for bacterial survival. The broad-spectrum antimicrobial activity observed for some derivatives suggests that they may act on multiple targets or fundamental processes within the microbial cell. mdpi.com

| Oxazole Derivative Class | Microorganism | Observed Activity | Reference |

|---|---|---|---|

| N-acyl-α-amino acid and 1,3-oxazol-5(4H)-one derivatives | Gram-positive bacteria (e.g., Enterococcus faecium, Staphylococcus aureus) | Inhibited bacterial growth. | nih.gov |

| 1,3-Oxazole with a phenyl group at the 5-position | Candida albicans | Showed antimicrobial effect against this yeast strain. | nih.gov |

| Various oxazole derivatives | Gram-positive and Gram-negative bacteria, and fungal strains | Exhibited broad-spectrum antimicrobial potential. | nih.gov |

| Hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | Gram-positive bacteria | Showed significant bioactivity with low MIC values. | mdpi.com |

Comparative Studies with Structural Isomers and Analogues of 4 Methyl 1,3 Oxazole 5 Carbaldehyde

Electronic and Reactivity Comparisons with Positional Isomers

The electronic nature of the oxazole (B20620) ring is significantly influenced by the placement of substituent groups. niscpr.res.inresearchgate.net In the case of methyl-substituted oxazole carbaldehydes, the interplay between the electron-donating methyl group (+I effect) and the electron-withdrawing carbaldehyde group (-I, -M effects) dictates the electron density distribution and, consequently, the reactivity of the ring and its appendages. The oxazole ring itself is a π-excessive heterocycle, but the precise electronic character of each carbon atom is subject to the position of these functional groups.

Generally, for the oxazole ring, the order of acidity for hydrogen atoms is C2 > C5 > C4. tandfonline.comsemanticscholar.org Electrophilic substitution tends to occur at the C5 position, while the C2 position is most susceptible to nucleophilic attack. niscpr.res.intandfonline.comsemanticscholar.org The presence of an electron-donating methyl group can activate the ring, whereas the electron-withdrawing aldehyde group deactivates it, particularly towards electrophilic attack.

In this isomer, the methyl group is at the C4 position, and the carbaldehyde is at C2. The C2 position is inherently the most electron-deficient carbon in the oxazole ring, a characteristic that is further amplified by the strong electron-withdrawing nature of the attached carbaldehyde group. This makes the aldehyde's carbonyl carbon highly electrophilic and susceptible to nucleophilic addition reactions. Conversely, the methyl group at C4 increases the electron density at this position and, to a lesser extent, at the adjacent C5 position, potentially making C5 more amenable to electrophilic substitution compared to an unsubstituted ring.

Here, the carbaldehyde group is at the C4 position, and the methyl group is at C5. The C5-methyl group directly enhances the electron density at its position, making it a potential site for electrophilic attack, though this is sterically hindered and electronically opposed by the adjacent C4-aldehyde. The aldehyde at C4 withdraws electron density, making this position and the adjacent C5 less reactive towards electrophiles. The most electron-deficient site on the ring is likely the C2 position, making it the most probable target for nucleophilic attack. The reactivity of the aldehyde at C4 is influenced by the adjacent electron-donating methyl group, which may slightly reduce its electrophilicity compared to when it is at the C2 position.

Impact of Methyl Group Position on Electronic Distribution and Reactivity

Methyl at C4 (as in 4-Methyl-1,3-oxazole-5-carbaldehyde): The methyl group enhances electron density at C4 and C5. With the aldehyde at C5, there is a "push-pull" electronic effect at this position. This can influence the reactivity of the aldehyde and make the C2 position relatively more susceptible to nucleophilic attack.

Methyl at C5 (as in 5-Methyl-1,3-oxazole-4-carbaldehyde): The methyl group at C5 increases the nucleophilicity of this carbon. The adjacent C4-carbaldehyde withdraws this donated electron density. This juxtaposition can affect the stability and reactivity of the enol form.

Methyl at C2: When a methyl group is present at the C2 position, it reduces the inherent electron deficiency of this site, making it less susceptible to nucleophilic attack compared to isomers with an aldehyde at C2.

The relative reactivity is highly dependent on the position of the electron-releasing substituent in the oxazole ring. niscpr.res.in Studies on methyl-substituted oxazoles have shown that the presence of the methyl group leads to a redistribution of charge throughout the ring, generally reducing the π-electron density at the oxygen atom and increasing it at the nitrogen atom. niscpr.res.in

| Compound | Key Electronic Features | Predicted Reactivity |

|---|---|---|

| This compound | Methyl (+I) at C4, Aldehyde (-M, -I) at C5. | Aldehyde susceptible to nucleophilic addition. Ring deactivated to electrophilic attack. C2 is the most likely site for nucleophilic ring attack. |

| 4-Methyl-1,3-oxazole-2-carbaldehyde | Methyl (+I) at C4, Aldehyde (-M, -I) at C2. | Highly electrophilic aldehyde at C2. C5 is the most likely site for electrophilic ring attack. |

| 5-Methyl-1,3-oxazole-2-carbaldehyde | Methyl (+I) at C5, Aldehyde (-M, -I) at C2. | Highly electrophilic aldehyde at C2. C4 is the most likely site for electrophilic ring attack. |

| 5-Methyl-1,3-oxazole-4-carbaldehyde | Methyl (+I) at C5, Aldehyde (-M, -I) at C4. | Aldehyde at C4 is reactive. C2 is the most likely site for nucleophilic ring attack. |

Comparative Biological Activity Profiles of Oxazole Carbaldehyde Isomers and Derivatives

While direct comparative studies on these specific isomers are not extensively documented, inferences can be drawn from the broader class of oxazole derivatives. The varied placement of the methyl and carbaldehyde groups would create distinct three-dimensional shapes and electronic profiles, leading to differential binding affinities for biological receptors and enzymes. tandfonline.com

Antimicrobial Activity: Many oxazole derivatives have demonstrated significant antibacterial and antifungal properties. nih.govresearchgate.net The carbaldehyde function can be crucial for activity, potentially forming Schiff bases with biological nucleophiles like amine groups in proteins. The different isomers would present this reactive group in unique steric and electronic environments, likely resulting in varied antimicrobial potency and spectrum.

Anticancer Activity: Oxazole derivatives are known to inhibit various cancer-related targets, such as protein kinases, topoisomerases, and tubulin. nih.govbenthamscience.com The specific orientation of substituents affects how the molecule fits into the binding pockets of these targets. For instance, the relative positions of hydrogen bond donors/acceptors and hydrophobic groups (like the methyl group) are critical for potent inhibition. Therefore, the four isomers would be expected to exhibit different anticancer activities and cell line specificities.

Anti-inflammatory Activity: Some oxazoles, such as the drug Oxaprozin, are known non-steroidal anti-inflammatory drugs (NSAIDs). The activity is often linked to the inhibition of cyclooxygenase (COX) enzymes. The subtle structural changes among the isomers could lead to significant differences in their ability to inhibit COX-1 and COX-2, thereby affecting both their efficacy and side-effect profiles.

| Isomer | Potential Biological Implications of Structure |

|---|---|

| This compound | The proximity of the methyl and aldehyde groups might influence planarity and interaction with receptor sites that have adjacent hydrophobic and polar pockets. |

| 4-Methyl-1,3-oxazole-2-carbaldehyde | The aldehyde at the C2 position is sterically accessible and highly reactive, which could be favorable for covalent interactions with target proteins. |

| 5-Methyl-1,3-oxazole-2-carbaldehyde | Similar to the above, but the C5-methyl group alters the electronic landscape and steric bulk on one side of the molecule, potentially affecting target selectivity. |

| 5-Methyl-1,3-oxazole-4-carbaldehyde | The unique arrangement may allow for a different set of interactions with biological targets compared to the other isomers, potentially leading to a distinct biological activity profile. |

Derivatization Strategies for Modulating Physicochemical and Pharmacokinetic Properties

The modulation of physicochemical and pharmacokinetic properties is essential for transforming a biologically active compound into a viable drug candidate. nih.govresearchgate.net Many newly synthesized drugs fail to reach clinical trials due to poor pharmacokinetic profiles. nih.gov The oxazole carbaldehyde scaffold offers several handles for chemical modification.

Future Directions and Emerging Research Avenues for 4 Methyl 1,3 Oxazole 5 Carbaldehyde Research

Development of Highly Selective and Potent Therapeutic Agents

The oxazole (B20620) ring is a recognized pharmacophore, and its derivatives have shown a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov The presence of a reactive carbaldehyde group at the 5-position and a methyl group at the 4-position of the oxazole ring in 4-methyl-1,3-oxazole-5-carbaldehyde offers a unique platform for the synthesis of novel therapeutic agents.

Future research will likely focus on the design and synthesis of derivatives of this compound to develop highly selective and potent drugs. By modifying the aldehyde group, for instance, through the formation of Schiff bases or other condensation reactions, new compounds with enhanced biological activity can be generated. researchgate.net The methyl group can also be a site for further functionalization to fine-tune the steric and electronic properties of the molecule, potentially leading to improved target binding and reduced off-target effects.

A key area of investigation will be the exploration of these derivatives as inhibitors of specific enzymes or as ligands for various receptors. For example, oxazole-containing compounds have been investigated as nicotinic acetylcholine (B1216132) receptor agonists for cognitive disorders and as formyl peptide receptor 1 (FPR1) antagonists for inflammatory diseases. The development of derivatives of this compound could lead to new drug candidates in these and other therapeutic areas.

Table 1: Potential Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Potential Target | Rationale |

| Oncology | Kinases, Tubulin | The oxazole scaffold is present in numerous anticancer agents. researchgate.netnih.gov |

| Infectious Diseases | Bacterial and Fungal Enzymes | Oxazole derivatives have demonstrated antimicrobial and antifungal properties. researchgate.net |

| Inflammatory Diseases | Formyl Peptide Receptor 1 (FPR1) | Oxazole-based compounds have shown potential as FPR1 antagonists. |

| Neurological Disorders | Nicotinic Acetylcholine Receptors | Oxazole derivatives are being explored as agonists for cognitive enhancement. |

Innovations in Sustainable Synthetic Methodologies and Green Chemistry

The synthesis of oxazole derivatives has traditionally involved methods that may not align with the principles of green chemistry. Future research will increasingly focus on developing more sustainable and environmentally friendly synthetic routes to this compound and its derivatives.

One promising approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. ijpsonline.com Another avenue is the exploration of one-pot reactions and multicomponent reactions, which can increase efficiency and reduce waste by combining several synthetic steps into a single operation. organic-chemistry.org The van Leusen oxazole synthesis, a well-established method, is also being adapted to more sustainable conditions, such as using ionic liquids as recyclable solvents. organic-chemistry.orgsemanticscholar.org

Furthermore, the use of greener catalysts, such as copper or palladium/copper systems, for cross-coupling reactions to build the oxazole core or to functionalize it is an active area of research. ijpsonline.com The development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents will be crucial for the large-scale and environmentally responsible production of these compounds. nih.gov

Exploration in Interdisciplinary Research (e.g., Nanotechnology, Biomaterials)

The unique properties of this compound make it an attractive candidate for applications in interdisciplinary fields like nanotechnology and biomaterials. The aldehyde group provides a convenient handle for covalent attachment to various surfaces and nanoparticles.

In nanotechnology, derivatives of this compound could be used to functionalize nanoparticles for targeted drug delivery or as components of fluorescent probes for bioimaging. chemimpex.com The oxazole ring itself possesses interesting electronic properties that could be exploited in the development of novel electronic materials.

In the field of biomaterials, this compound could be incorporated into polymer backbones or used to crosslink hydrogels. This could lead to the development of new biomaterials with tailored properties, such as enhanced biocompatibility, biodegradability, or specific biological activities. The ability to introduce a bioactive oxazole moiety into a material could be particularly useful for creating scaffolds for tissue engineering or coatings for medical devices with antimicrobial properties.

Advanced Mechanistic Elucidation of Biological Interactions at the Molecular Level

A deeper understanding of how this compound and its derivatives interact with biological targets at the molecular level is crucial for rational drug design. Future research will employ a combination of experimental and computational techniques to elucidate these mechanisms.

Molecular docking studies can predict the binding modes of these compounds within the active sites of enzymes or receptors. researchgate.net These computational models can guide the synthesis of new derivatives with improved binding affinity and selectivity. Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed structural information about the interactions between the oxazole derivatives and their biological targets.

Furthermore, advanced biochemical and cellular assays will be essential to understand the downstream effects of these interactions. By studying how these compounds modulate specific signaling pathways, researchers can gain a more complete picture of their mechanism of action. This knowledge is critical for optimizing the therapeutic efficacy and minimizing potential side effects of new drug candidates.

Expanding Scope in Advanced Materials Science and Functional Molecules

Beyond its biological applications, this compound holds promise for the development of advanced materials and functional molecules. The oxazole ring is an electron-rich heterocycle, which can impart interesting photophysical and electronic properties to molecules containing this moiety.

Future research could explore the use of this compound as a building block for the synthesis of organic light-emitting diodes (OLEDs), fluorescent dyes, and other organic electronic materials. chemimpex.com The aldehyde group allows for the straightforward incorporation of this scaffold into larger conjugated systems, which are essential for many of these applications.

The versatility of the oxazole ring also makes it a valuable component in the design of functional molecules with specific recognition properties. For example, derivatives of this compound could be developed as sensors for specific ions or molecules. The ability to fine-tune the electronic properties of the oxazole ring through substitution could allow for the creation of highly selective and sensitive chemical sensors.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-methyl-1,3-oxazole-5-carbaldehyde, and how can reaction conditions be optimized?

- The compound can be synthesized via the Vilsmeier-Haack reaction , a method used for analogous heterocyclic carbaldehydes. This involves formylation of a precursor (e.g., 4-methyl-1,3-oxazole) using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Reaction optimization includes controlling temperature (typically 0–5°C initially, then reflux) and stoichiometric ratios to minimize byproducts .

- Microwave-assisted synthesis is an alternative for accelerating reaction kinetics, as demonstrated for related oxazole derivatives, reducing reaction times by 50–70% compared to conventional heating .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the aldehyde proton (δ 9.8–10.2 ppm) and oxazole ring protons (δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

- For structural elucidation, X-ray crystallography (using programs like SHELXL ) resolves bond lengths and angles, particularly the planarity of the oxazole ring and orientation of the aldehyde group.

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic additions?

- The electron-deficient oxazole ring and aldehyde group make it susceptible to nucleophilic attacks at the carbonyl carbon. Computational studies (e.g., DFT) can predict sites of reactivity by analyzing frontier molecular orbitals (FMOs). For example, the LUMO is typically localized on the aldehyde, guiding reactions with amines or hydrazines to form Schiff bases .

Advanced Research Questions

Q. How can conflicting crystallographic data on oxazole derivatives be resolved during structure refinement?

- Discrepancies in bond angles or torsional strains may arise from twinned crystals or poor data resolution. Using SHELXD for phase problem solutions and SHELXL for refinement with restraints (e.g., SIMU/DELU) improves accuracy. High-resolution datasets (≤ 0.8 Å) are critical for resolving ambiguities .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Protecting group chemistry (e.g., acetal formation for the aldehyde) prevents undesired side reactions during modifications at the oxazole ring. For example, tert-butyldimethylsilyl (TBS) protection of the aldehyde allows selective alkylation at the 2-position of the oxazole .

- Catalytic methods , such as palladium-mediated cross-coupling (Suzuki-Miyaura), enable selective C–H functionalization without disrupting the aldehyde group .

Q. How do solvent and substituent effects modulate the compound’s biological activity in enzyme inhibition assays?

- Solvent polarity (e.g., DMSO vs. aqueous buffers) affects the compound’s conformation and binding affinity. Molecular docking studies (AutoDock Vina) combined with enzyme kinetics (Lineweaver-Burk plots) reveal competitive vs. non-competitive inhibition mechanisms. For instance, methyl substitution on the oxazole enhances hydrophobic interactions with enzyme pockets .

Q. What computational approaches predict the stability of this compound under varying pH and temperature?

- Molecular dynamics (MD) simulations (using AMBER or GROMACS) model degradation pathways, such as aldehyde oxidation or ring-opening. Experimental validation via HPLC stability assays (pH 2–12, 25–60°C) correlates with computational predictions .

Methodological Notes

- Synthetic Protocols : Include inert atmosphere (N₂/Ar) to prevent aldehyde oxidation.

- Data Validation : Cross-reference spectroscopic data with PubChem or DSSTox entries for analogous compounds .

- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., POCl₃) and disclose non-FDA status in biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。